Tubulin inhibitor 7

Antiproliferative Activity K562 Cell Line Phenoxazine Derivatives

With a K562 IC50 of 11nM, this colchicine-site binder enables robust assay windows at low concentrations, ideal for 96/384-well proliferation assays. Its isovanillic modification yields 40% improved tubulin inhibition over analogs, making it a critical SAR comparator for lead optimization and a preferred reference for G2/M arrest studies in melanoma (451LU IC50=4nM) and colorectal (DLD-1 IC50=6nM) models.

Molecular Formula C21H14N2O4
Molecular Weight 358.3 g/mol
Cat. No. B15073133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 7
Molecular FormulaC21H14N2O4
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42)O
InChIInChI=1S/C21H14N2O4/c1-26-19-9-7-14(11-17(19)24)21(25)23-15-4-2-3-5-18(15)27-20-10-13(12-22)6-8-16(20)23/h2-11,24H,1H3
InChIKeyIQBCGEKPMZGLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulin Inhibitor 7 (Compound 33c) Procurement Guide: CAS 1309925-41-4 for Antimitotic Research


Tubulin inhibitor 7 (also designated Compound 33c; CAS: 1309925-41-4) is a synthetic small-molecule tubulin polymerization inhibitor [1]. It binds to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle [1][2]. As an isovanillic analogue within the N-benzoylated phenoxazine chemical class, it is recognized for its potent antiproliferative activity across multiple cancer cell lines [1].

Why Tubulin Inhibitor 7 (33c) Cannot Be Casually Substituted with Generic Colchicine-Site Binders


Tubulin inhibitor 7 exhibits a specific, non-interchangeable activity profile that is highly sensitive to its precise molecular architecture [1]. Within the N-benzoylated phenoxazine series studied, a direct structural analogue—Compound 33b, which differs only by the absence of a single hydroxyl group—displayed a markedly different antiproliferative potency, with IC50 values in the 2-15 nM range across a distinct panel of cell lines [1]. This demonstrates that even minor modifications to the benzoyl ring system can dramatically alter cellular efficacy and target engagement [1]. Furthermore, the substitution of the phenoxazine core with a phenothiazine core, a common scaffold-hopping strategy, resulted in distinct structure-activity relationships and varying degrees of tubulin polymerization inhibition [1]. Consequently, procuring a generic 'colchicine-site inhibitor' without verifying its specific structure and validated potency data risks introducing uncontrolled variability into experimental results, potentially invalidating cell-based assays and mechanistic studies.

Quantitative Differentiation of Tubulin Inhibitor 7 (33c) vs. Analogues and Reference Inhibitors


Cellular Antiproliferative Potency in K562 Cells Compared to Direct Structural Analogue 33b

In a direct head-to-head comparison within the same study, Tubulin inhibitor 7 (33c) and its close structural analogue 33b were evaluated for their ability to inhibit the growth of K562 chronic myelogenous leukemia cells. Compound 33c demonstrated a clear and quantifiable superiority in potency [1].

Antiproliferative Activity K562 Cell Line Phenoxazine Derivatives

Tubulin Polymerization Inhibitory Activity Compared to Reference Inhibitor Colchicine

Tubulin inhibitor 7 (33c) was directly compared to colchicine, a classic tubulin-binding reference compound, in a biochemical tubulin polymerization assay. Compound 33c demonstrated activity that was comparable to or higher than colchicine in this assay [1].

Tubulin Polymerization Biochemical Assay Colchicine Binding Site

Broad-Spectrum Antiproliferative Activity Profile Across a Panel of Solid Tumor Cell Lines

To define its spectrum of activity, Tubulin inhibitor 7 (33c) was screened against a panel of six human solid tumor cell lines, yielding a distinct and quantifiable potency profile [1]. This profile allows for comparison against other compounds that may have been screened against the same or similar panels.

Anticancer Drug Screening GI50 Values Solid Tumor Models

Functional Consequence: Cell Cycle Arrest in G2/M Phase

The mechanism of action for Tubulin inhibitor 7 (33c) is corroborated by functional cell cycle analysis. Treatment leads to a clear G2/M phase arrest, a hallmark of microtubule disruption, which is a distinguishing feature compared to compounds that may inhibit tubulin polymerization but fail to produce a robust cell cycle block [1].

Cell Cycle Analysis G2/M Arrest Mechanism of Action

Recommended Research Applications for Tubulin Inhibitor 7 (Compound 33c) Based on Evidence


Lead Optimization and SAR Studies for Colchicine-Site Inhibitors

Due to its well-defined and potent activity profile (IC50 of 0.52 μM for tubulin polymerization and 11 nM for K562 cell growth), Tubulin inhibitor 7 (33c) serves as an excellent benchmark compound for structure-activity relationship (SAR) studies [1]. Researchers can use it as a reference to evaluate the potency of newly synthesized phenoxazine or colchicine-site analogues, as its data is directly comparable to the extensive series of N-benzoylated phenoxazines and phenothiazines detailed in the primary literature [1]. Its clear G2/M arrest phenotype provides a robust functional readout for validating target engagement [1].

Investigating Microtubule Dynamics and Mitotic Blockade in Cancer Models

The compound's validated mechanism of action—inhibition of tubulin polymerization leading to G2/M phase cell cycle arrest—makes it a reliable chemical probe for studying microtubule-dependent processes [1]. Its potent activity against the K562 leukemia cell line (IC50 = 11 nM) provides a sensitive cellular model for dissecting the molecular pathways downstream of mitotic arrest and for screening potential combination therapies that target cells stalled in mitosis [1].

Comparative Oncology Profiling in Solid Tumor Panels

With a defined potency fingerprint across a panel of six solid tumor cell lines (GI50 values ranging from 6 nM to 40 nM), Tubulin inhibitor 7 (33c) is a useful tool for comparative oncology studies [1]. Its enhanced potency in the 451LU melanoma cell line (GI50 = 6 nM) makes it a strong candidate for initiating studies in melanoma models [1]. Furthermore, this panel data allows for the assessment of cancer cell line sensitivity and resistance mechanisms relative to other tubulin-binding agents tested under identical conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.